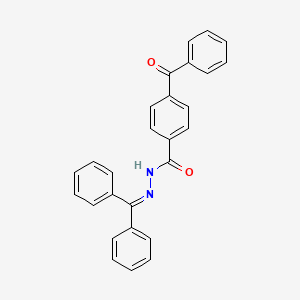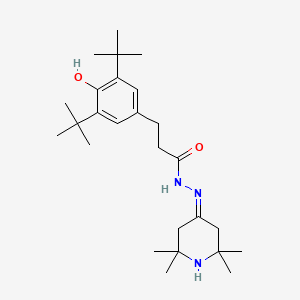
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide, also known as CNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptors, particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. CNQX has been extensively studied for its pharmacological properties and has become a valuable tool in neuroscience research.
Wirkmechanismus
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction and maintenance of LTP. By blocking AMPA receptors, 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can also reduce the excitotoxicity and neurodegeneration associated with excessive glutamate release.
Biochemical and Physiological Effects
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of synaptic plasticity, the reduction of neuronal excitability, and the prevention of neurodegeneration. It has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide as a research tool is its high selectivity for AMPA receptors, which allows for the specific inhibition of glutamate-mediated synaptic transmission. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complex interactions of glutamate receptors in vivo. Additionally, 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide and its role in synaptic plasticity and neurodegeneration. One area of interest is the development of more selective AMPA receptor antagonists, which could provide greater specificity and accuracy in studying the role of glutamate receptors in synaptic transmission. Another area of research is the investigation of the downstream signaling pathways that are affected by 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide and other glutamate receptor antagonists, which could provide insight into the mechanisms underlying synaptic plasticity and neurodegeneration. Finally, the use of 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide and other glutamate receptor antagonists in clinical trials for neurodegenerative diseases such as Alzheimer's and Parkinson's disease could provide a potential therapeutic avenue for these conditions.
Synthesemethoden
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can be synthesized by several methods, including the reaction of 2,6-dichloronitrobenzene with dimethylamine in the presence of sodium hydride, followed by the reaction of the resulting intermediate with piperazine and sulfamic acid. Alternatively, 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can be synthesized by the reaction of 2,3-dichloroquinoxaline with dimethylamine and sulfamic acid.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide has been widely used as a research tool to investigate the role of glutamate receptors in synaptic transmission and plasticity. It has been shown to block the excitatory effects of glutamate on AMPA receptors, thereby inhibiting the formation and maintenance of long-term potentiation (LTP) and synaptic plasticity. 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide has also been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as epilepsy and stroke.
Eigenschaften
IUPAC Name |
4-(2-chloro-6-nitrophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O4S/c1-14(2)22(20,21)16-8-6-15(7-9-16)12-10(13)4-3-5-11(12)17(18)19/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAJLIJXEGJATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-nitrophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

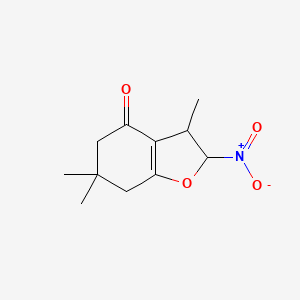
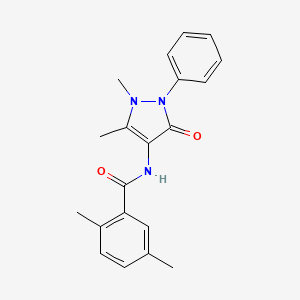
![dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4898436.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4898439.png)
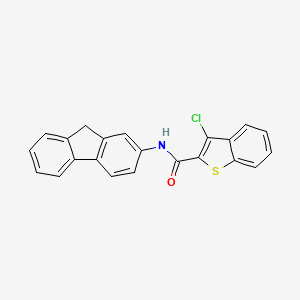
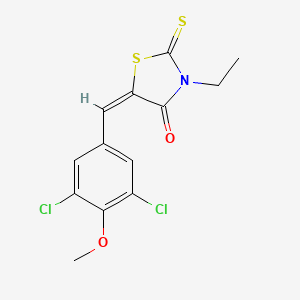
![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)
![1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)
![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)
